molecular formula C26H24FN5O3S B2637164 5-((4-(4-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887222-66-4

5-((4-(4-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2637164
M. Wt: 505.57
InChI Key: AAXIPOPUGYPUJF-UHFFFAOYSA-N
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Description

5-((4-(4-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C26H24FN5O3S and its molecular weight is 505.57. The purity is usually 95%.
BenchChem offers high-quality 5-((4-(4-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-(4-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Several studies have focused on the synthesis of azole derivatives, including thiazolo[3,2-b]triazoles and 1,2,4-triazoles, highlighting their antimicrobial properties. For instance, Başoğlu et al. (2013) and Bektaş et al. (2007) detailed the design, synthesis, and evaluation of antimicrobial activities of various azole derivatives, including those with thiazolo[3,2-b][1,2,4]triazole scaffolds. These compounds displayed activity against a range of microorganisms, suggesting their potential as antimicrobial agents (Başoğlu et al., 2013); (Bektaş et al., 2007).

Anti-Inflammatory and Analgesic Properties

Compounds containing the thiazolo[3,2-b]triazole scaffold have also been evaluated for their anti-inflammatory and analgesic activities. Tozkoparan et al. (2004) synthesized a series of thiazolo[3,2-b]-1,2,4-triazol-5-ols showing significant analgesic and anti-inflammatory properties without inducing gastric lesions, indicating their potential as safer therapeutic agents (Tozkoparan et al., 2004).

Potential Chemotherapeutic Agents

The structural and spectroscopic characterization of novel compounds, including those with piperazine and thiazolidinone moieties, have been investigated for their potential as chemotherapeutic agents. For example, El-Emam et al. (2012) conducted quantum chemical calculations and spectroscopic analyses on a novel triazoline-3-thione compound, indicating its potential in chemotherapy (El-Emam et al., 2012).

properties

IUPAC Name

5-[[4-(4-fluorophenyl)piperazin-1-yl]-(3-methoxyphenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN5O3S/c1-34-20-5-2-4-17(16-20)22(31-13-11-30(12-14-31)19-9-7-18(27)8-10-19)23-25(33)32-26(36-23)28-24(29-32)21-6-3-15-35-21/h2-10,15-16,22,33H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXIPOPUGYPUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCN(CC5)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-(4-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

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